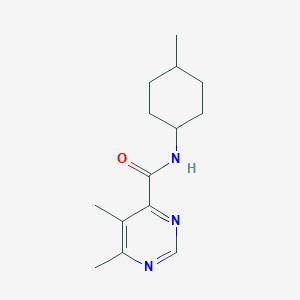
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, also known as CEP-26401, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a crucial regulator of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and osteoporosis. The discovery of CEP-26401 has provided a promising tool for the study of CK1δ and the Wnt signaling pathway.
Mecanismo De Acción
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide selectively inhibits CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a crucial regulator of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and osteoporosis. By inhibiting CK1δ, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide blocks the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In Alzheimer's disease, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide reduces amyloid-beta levels by inhibiting the Wnt signaling pathway, leading to the prevention of cognitive decline. In osteoporosis, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide increases bone density by inhibiting the Wnt signaling pathway, leading to the prevention of bone loss.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of amyloid-beta levels, improvement of cognitive function, and increase in bone density. These effects are mediated through the inhibition of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for CK1δ, its ability to inhibit the Wnt signaling pathway, and its potential for the treatment of several diseases. However, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide also has some limitations, including its high cost, its limited availability, and the need for further studies to evaluate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, including the evaluation of its safety and efficacy in humans, the development of more potent and selective inhibitors of CK1δ, and the identification of new targets and pathways for the treatment of cancer, Alzheimer's disease, and osteoporosis. Additionally, the use of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide as a tool for the study of the Wnt signaling pathway and its role in disease pathogenesis is an area of ongoing research.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylcyclohexanone with ethyl acetoacetate to form 4-methylcyclohex-3-en-1-one. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to form 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of several diseases. In cancer, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in several cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In osteoporosis, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to increase bone density and prevent bone loss in animal models.
Propiedades
IUPAC Name |
5,6-dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-4-6-12(7-5-9)17-14(18)13-10(2)11(3)15-8-16-13/h8-9,12H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBBJWOUDDPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thienyl{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2707442.png)
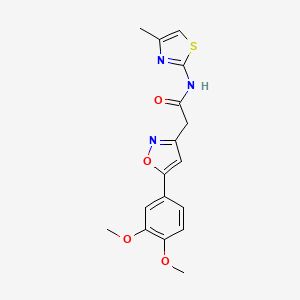
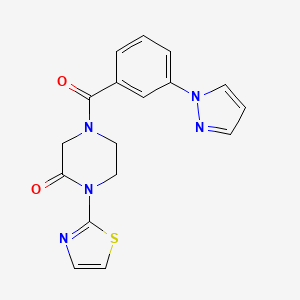
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2707448.png)
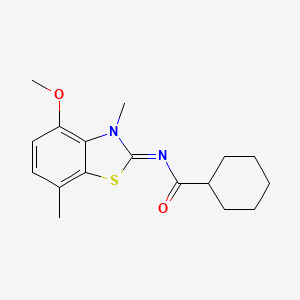

![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)
![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)
![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)
![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)
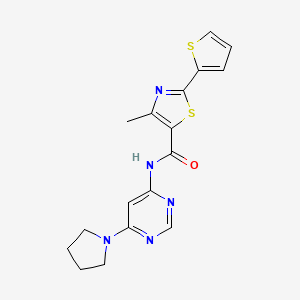
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)
